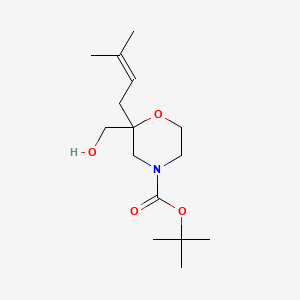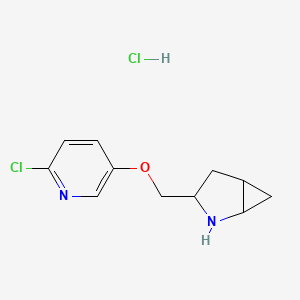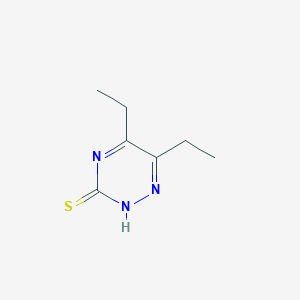
Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, a hydroxymethyl group, and a 3-methylbut-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl group, the hydroxymethyl group, and the 3-methylbut-2-en-1-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include the optimization of reaction conditions, the selection of appropriate raw materials, and the implementation of stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat kann verschiedene Arten chemischer Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um die Struktur und Eigenschaften der Verbindung zu verändern, wodurch sie für verschiedene Anwendungen geeignet wird.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen dieser Verbindung verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittelwahl, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu entsprechenden Ketonen oder Aldehyden führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie kann es auf seine möglichen Auswirkungen auf zelluläre Prozesse und seine Wechselwirkungen mit biologischen Makromolekülen untersucht werden. In der Medizin untersuchen Forscher sein Potenzial als Therapeutikum für verschiedene Krankheiten. Darüber hinaus kann diese Verbindung industrielle Anwendungen bei der Entwicklung neuer Materialien und chemischer Prozesse haben.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen in Zellen. Diese Wechselwirkungen können zu Veränderungen der Zellfunktion und des Zellverhaltens führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird. Beispielsweise kann die Verbindung im medizinischen Kontext mit Enzymen oder Rezeptoren interagieren, um ihre therapeutische Wirkung auszuüben.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat kann mit anderen Morpholin-Derivaten verglichen werden, um seine einzigartigen Eigenschaften hervorzuheben. Ähnliche Verbindungen umfassen Morpholin-4-carboxylat, tert-Butylmorpholin-4-carboxylat und 2-(Hydroxymethyl)morpholin-4-carboxylat. Das Vorhandensein der tert-Butylgruppe und der 3-Methylbut-2-en-1-yl-Gruppe in Tert-butyl 2-(Hydroxymethyl)-2-(3-methylbut-2-en-1-yl)morpholin-4-carboxylat unterscheidet sie von diesen ähnlichen Verbindungen, was möglicherweise zu einer anderen chemischen Reaktivität und biologischen Aktivität führt.
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl 2-(hydroxymethyl)-2-(3-methylbut-2-enyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H27NO4/c1-12(2)6-7-15(11-17)10-16(8-9-19-15)13(18)20-14(3,4)5/h6,17H,7-11H2,1-5H3 |
InChI-Schlüssel |
DBPGCNAELJWRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(CN(CCO1)C(=O)OC(C)(C)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)

![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)

![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)

![ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305741.png)

![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)

